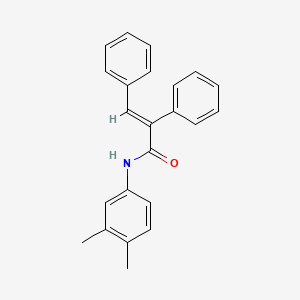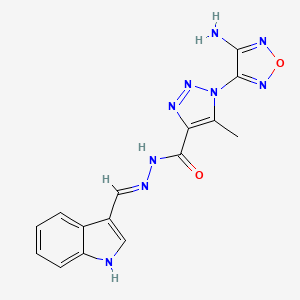
1-(2-thienylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienylmethyl)-3-piperidinecarboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of 5-HT3 receptor antagonists. It is a highly selective serotonin receptor antagonist that is used in scientific research to study the effects of serotonin on various physiological processes. Tropisetron is widely used in laboratory experiments due to its ability to selectively block the 5-HT3 receptor, which is responsible for the regulation of various physiological processes.
Mechanism of Action
1-(2-thienylmethyl)-3-piperidinecarboxamide selectively blocks the 5-HT3 receptor, which is responsible for the regulation of various physiological processes. The 5-HT3 receptor is a ligand-gated ion channel that is activated by the neurotransmitter serotonin. 1-(2-thienylmethyl)-3-piperidinecarboxamide binds to the receptor and prevents the activation of the channel, thus blocking the effects of serotonin on various physiological processes.
Biochemical and Physiological Effects:
1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is responsible for memory and learning. 1-(2-thienylmethyl)-3-piperidinecarboxamide has also been shown to increase the release of dopamine in the striatum, which is responsible for reward and motivation. Additionally, 1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
1-(2-thienylmethyl)-3-piperidinecarboxamide is widely used in laboratory experiments due to its ability to selectively block the 5-HT3 receptor. This allows researchers to study the effects of serotonin on various physiological processes without interference from other neurotransmitters. However, 1-(2-thienylmethyl)-3-piperidinecarboxamide has some limitations, such as its low solubility in water and its short half-life, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of 1-(2-thienylmethyl)-3-piperidinecarboxamide in scientific research. One area of interest is the study of the effects of serotonin on neuroinflammation and neurodegeneration. 1-(2-thienylmethyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, and it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-thienylmethyl)-3-piperidinecarboxamide may have potential in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. Further research is needed to fully understand the potential of 1-(2-thienylmethyl)-3-piperidinecarboxamide in these areas.
Synthesis Methods
1-(2-thienylmethyl)-3-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of 2-thiophenemethylamine with piperidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst to form the desired product. The final product is then purified using various techniques such as crystallization, chromatography, and distillation.
Scientific Research Applications
1-(2-thienylmethyl)-3-piperidinecarboxamide is widely used in scientific research to study the effects of serotonin on various physiological processes. It is used to investigate the role of serotonin in mood regulation, appetite, memory, and learning. 1-(2-thienylmethyl)-3-piperidinecarboxamide is also used in the study of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCSUCQTBTAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thiophen-2-YL)methyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)

![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

